



Spectroscopic Profile of N-Methyl-npropylaniline: A Technical Guide

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Compound of Interest		
Compound Name:	N-Methyl-n-propylaniline	
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Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Methyl-n-propylaniline, a tertiary amine of interest in various fields of chemical research and development. Due to the limited availability of direct experimental spectra for N-Methyl-npropylaniline, this document presents a detailed analysis based on predicted values and comparative data from the closely related analogues, N-methylaniline and N-propylaniline. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the spectroscopic characteristics of this compound.

Predicted and Comparative Spectroscopic Data

The following sections summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N-Methyl-n-propylaniline**. The data is presented in tabular format for clarity and ease of comparison with its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of **N-Methyl-n-propylaniline** is predicted to show distinct signals corresponding to the aromatic and aliphatic protons. By comparing the spectra of N-



methylaniline and N-propylaniline, we can estimate the chemical shifts for the target molecule.

Proton Assignment (N-Methyl-n- propylaniline)	Predicted Chemical Shift (δ, ppm)	N-methylaniline (Experimental, ppm)	N-propylaniline (Experimental, ppm)
Aromatic Protons (C ₆ H ₅)	6.6 - 7.3	6.71 (d), 6.84 (t), 7.31 (td)[1]	6.5 - 7.2
N-CH ₂ (Propyl)	~3.2	-	~3.0
CH ₂ (Propyl)	~1.6	-	~1.6
CH₃ (Propyl)	~0.9	-	~0.9
N-CH₃ (Methyl)	~2.9	2.91 (s)[1]	-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment (N-Methyl-n- propylaniline)	Predicted Chemical Shift (δ, ppm)	N-methylaniline (Experimental, ppm)	N-propylaniline (Experimental, ppm)
Aromatic C (C-N)	~149	149.45[1]	~148
Aromatic C (ortho)	~112	112.50[1]	~112
Aromatic C (meta)	~129	129.28[1]	~129
Aromatic C (para)	~117	117.28[1]	~116
N-CH ₂ (Propyl)	~55	-	~48
CH ₂ (Propyl)	~20	-	~23
CH₃ (Propyl)	~11	-	~11
N-CH ₃ (Methyl)	~38	30.76[1]	-



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group	Predicted Wavenumber (cm ⁻¹)	N-methylaniline (Experimental, cm ⁻¹)	N-propylaniline (Experimental, cm ⁻¹)
C-H stretch (aromatic)	3000 - 3100	~3050	~3050
C-H stretch (aliphatic)	2850 - 3000	~2900	~2950
C=C stretch (aromatic)	1500 - 1600	~1600, ~1500	~1600, ~1500
C-N stretch	1250 - 1350	~1300	~1300

For N-methylaniline, a characteristic peak for the N-H stretch is observed around 3411 cm⁻¹[2]. This peak would be absent in the spectrum of the tertiary amine, **N-Methyl-n-propylaniline**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M+) for **N-Methyl-n-propylaniline** is expected at m/z 149, corresponding to its molecular weight.

lon	Predicted m/z	N-methylaniline (m/z)	N-propylaniline (m/z)
[M] ⁺	149	107[3]	135[4]
[M-CH ₃] ⁺	134	92	-
[M-C₂H₅] ⁺	120	-	106[4]
[C ₆ H ₅ NHCH ₂]+	106	-	106[4]
[C6H5NCH3] ⁺	106	106[3]	-
[C ₆ H ₅] ⁺	77	77[3]	77



The fragmentation of **N-Methyl-n-propylaniline** is expected to involve the loss of alkyl groups attached to the nitrogen atom. The base peak is likely to be at m/z 134, corresponding to the loss of a methyl radical, or at m/z 120, corresponding to the loss of an ethyl radical from the propyl group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound. For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), is added.
- Instrumentation: The sample is transferred to a 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal
 IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.



- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
 spectrometer. A background spectrum of the empty salt plates or the solvent is recorded first.
- Data Acquisition: The sample is placed in the instrument's sample compartment, and the IR spectrum is recorded. The background spectrum is automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹). The characteristic absorption bands are identified to determine the functional groups present.

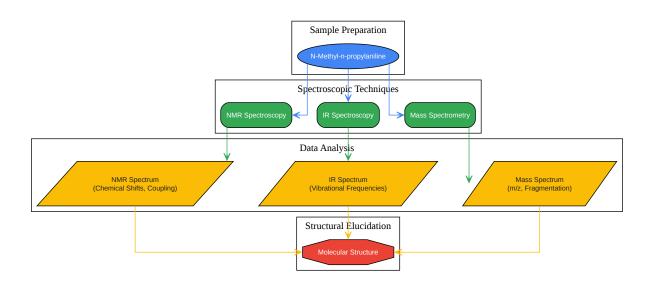
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For volatile compounds like N-Methyl-n-propylaniline, GC-MS is a common method.
- Ionization: The sample molecules are ionized in the ion source. Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, leading to the formation of a molecular ion and fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.





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Caption: General workflow for spectroscopic analysis of organic compounds.

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- To cite this document: BenchChem. [Spectroscopic Profile of N-Methyl-n-propylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14083963#n-methyl-n-propylaniline-spectroscopic-data-nmr-ir-ms]

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